molecular formula C9H12ClNO B8554874 2-Chloro-6-ethoxybenzylamine

2-Chloro-6-ethoxybenzylamine

Cat. No.: B8554874
M. Wt: 185.65 g/mol
InChI Key: LHXSMCYMHLUFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxybenzylamine is a substituted benzylamine derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the benzene ring, with a benzylamine (–CH₂NH₂) side chain.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2-chloro-6-ethoxyphenyl)methanamine

InChI

InChI=1S/C9H12ClNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3

InChI Key

LHXSMCYMHLUFOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-6-ethoxybenzylamine with its closest analogs:

Compound Molecular Formula Molecular Weight Substituents (Position) Key Structural Features
This compound* C₉H₁₂ClNO ~185.65 Cl (2), –OCH₂CH₃ (6) Ethoxy group, benzylamine side chain
2-Chloro-6-methoxy-benzylamine C₈H₁₀ClNO 171.62 Cl (2), –OCH₃ (6) Methoxy group, benzylamine side chain
2-Chloroaniline C₆H₆ClN 127.57 Cl (2), –NH₂ (1) No alkoxy group, primary amine

*Estimated values based on methoxy analog .

Key Observations :

  • However, steric hindrance may reduce reactivity in nucleophilic substitutions .
  • Electronic Effects: The electron-donating ethoxy group may stabilize the aromatic ring via resonance, altering acidity and binding interactions compared to non-alkoxy analogs like 2-chloroaniline .

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